Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is a chemical compound characterized by its distinctive molecular structure, which includes a difluorophenyl group and a methylaminoacetate moiety. The compound has two notable fluorine atoms located at the 2 and 5 positions of the phenyl ring, contributing to its unique chemical properties. Its molecular formula is when in hydrochloride form, with a molecular weight of approximately 251.66 g/mol .
The synthesis of methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves multi-step organic reactions:
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate has potential applications in various fields:
Interaction studies involving methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate are crucial for understanding its pharmacokinetics and pharmacodynamics. Preliminary data suggest potential interactions with:
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-(4-fluorophenyl)-2-(methylamino)acetate | 1218664-42-6 | Contains one fluorine atom; different phenyl substitution. |
| Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate | 1234567-89-0 | Chlorine substitution instead of fluorine; different biological activity profile. |
| Methyl 3-(3,4-dichlorophenyl)-3-(dimethylamino)propanoate | 9876543-21-0 | Dimethylamino group; altered carbon chain length affecting solubility and activity. |
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to its specific difluoro substitution pattern on the phenyl ring and its potential applications in medicinal chemistry that differentiate it from other similar compounds.